molecular formula C21H20N2O6S2 B2832246 Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-63-8

Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No. B2832246
CAS RN: 895264-63-8
M. Wt: 460.52
InChI Key: YWRDKLSPDFIWBC-UHFFFAOYSA-N
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Description

“Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” is an organic compound that belongs to the class of sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a sulfanilide moiety, and methoxyphenyl, oxoethyl, and phenyl groups attached to it . The exact structure can be found in the Human Metabolome Database .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.25 . It has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C . Its vapor pressure is 1.53E-07mmHg at 25°C, and it has a refractive index of 1.579 .

Scientific Research Applications

Chemical Transformations and Cyclization Mechanisms

One study elaborates on the cyclization of related molecules, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process is notable for its exclusivity and independence from the base's strength used in the reaction, indicating a robust method for synthesizing complex heterocycles (Ukrainets et al., 2014).

Synthesis of Heterocyclic Compounds

Another research focus is on the reaction of Methyl 3-amino-2-thiophene carboxylate with orthoesters, yielding specific imidates. These imidates, upon treatment with primary amines and hydrazines, lead to the formation of [3,2-d]4(3H)thienopyrimidinones, shedding light on cyclization mechanisms and the relative activities of ester and imidate groups (Hajjem et al., 2010).

Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists

The design and synthesis of compounds based on the chemical structure of interest have led to the discovery of ligands with increased cellular activity targeting PPARβ/δ. Such compounds, including methyl 3‐(N‐(2‐(2‐ethoxyethoxy)‐4‐(hexylamino)phenyl)sulfamoyl)thiophene‐2‐carboxylate, have shown biologically relevant plasma concentrations in mice, offering novel tools for investigating the role of PPARβ/δ in physiological and pathophysiological processes (Toth et al., 2016).

Anti-Proliferative Activity and Tumor Cell Selectivity

Research into derivatives of thiophene compounds has identified several with pronounced anti-proliferative activity and tumor cell selectivity. Modifications of the molecule, such as replacing the 4-methoxyphenyl moiety with an alkyl chain, have resulted in compounds showing mid-nanomolar range activity and significant tumor cell selectivity. This selectivity extends to T-lymphoma, prostate, kidney, and hepatoma tumor cells, among others, indicating potential pathways for the development of novel anticancer agents (Thomas et al., 2017).

properties

IUPAC Name

methyl 3-[[2-(2-methoxyanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-28-17-11-7-6-10-16(17)22-19(24)14-23(15-8-4-3-5-9-15)31(26,27)18-12-13-30-20(18)21(25)29-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDKLSPDFIWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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